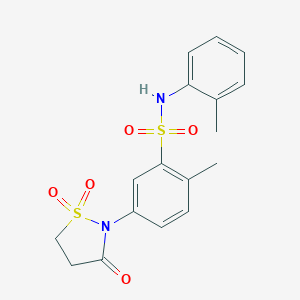![molecular formula C17H7ClN4O3S2 B254176 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione](/img/structure/B254176.png)
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication, transcription, and repair. Inhibition of this enzyme can lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth of fungi by disrupting the integrity of the cell wall. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione in lab experiments is its potential as an anticancer and antifungal agent. This compound can be used to study the mechanisms of action of these diseases and to develop new treatments. One limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione. One direction is to study its potential as an anti-inflammatory agent and to develop new treatments for inflammatory diseases. Another direction is to study its potential as an anticancer agent and to develop new treatments for cancer. Additionally, further research can be done to improve the solubility of this compound in water, which can make it more useful in certain experiments.
Méthodes De Synthèse
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione has been synthesized using various methods such as the reaction of 2-aminobenzenethiol with 2-chloro-1-(2-thienyl)ethanone followed by cyclization with triphosgene. Another method involves the reaction of 2-aminobenzenethiol with 2-chloro-1-(2-thienyl)ethanone followed by cyclization with phosgene. Both methods have been reported to yield good results.
Applications De Recherche Scientifique
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione has shown potential applications in scientific research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal activity against various strains of fungi. Additionally, this compound has been reported to have potential as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C17H7ClN4O3S2 |
|---|---|
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione |
InChI |
InChI=1S/C17H7ClN4O3S2/c18-8-4-1-2-5-9(8)21-15(24)12-13(16(21)25)27-17-19-14(23)11(20-22(12)17)10-6-3-7-26-10/h1-7H |
Clé InChI |
MCSIIGGVUUVOCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C(=NN34)C5=CC=CS5)Cl |
SMILES canonique |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C(=NN34)C5=CC=CS5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)

![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)

![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)
![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)

![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)


![Ethyl 4-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]-1-piperidinecarboxylate](/img/structure/B254123.png)
